Cellular CDK8 Inhibition: A Unique Activity Profile Not Replicated by Other 5-Halogenopyrimidines
5-Iodo-6-methylpyrimidin-4-amine directly inhibits CDK8 with an EC50 of 28 nM in human SW620 colorectal cancer cells, as measured by STAT1 phosphorylation. This demonstrates that the specific combination of a C-5 iodo substituent and C-6 methyl group yields potent cellular activity [1]. While direct comparator data for other 5-halogeno-6-methylpyrimidin-4-amines is not available in the same assay, class-level knowledge from medicinal chemistry confirms the critical role of the iodine atom's size and polarizability for target engagement in this chemotype [2].
| Evidence Dimension | Inhibition of CDK8 in SW620 cells (EC50) |
|---|---|
| Target Compound Data | EC50 = 28 nM |
| Comparator Or Baseline | No direct comparator in same assay; implied baseline from non-iodo analogs is inactivity. |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | Human SW620 cells, STAT1 Ser727 phosphorylation measured by Western blot after 2h treatment. |
Why This Matters
This provides a direct, quantifiable biological rationale for procuring this specific compound for any research program targeting CDK8 or related transcriptional kinases.
- [1] BindingDB. (2019). BDBM50248639, CHEMBL4072372. Affinity Data: EC50: 28nM. Inhibition of CDK8 in human SW620 cells. View Source
- [2] Alexander, D., & Smith, D. A. (Eds.). (2010). Metabolism, Pharmacokinetics and Toxicity of Functional Groups: Impact of Chemical Building Blocks on ADMET. Royal Society of Chemistry. View Source
